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  • Product: 2-(4-Bromophenyl)-3-hydroxyacrylonitrile
  • CAS: 27956-41-8

Core Science & Biosynthesis

Foundational

2-(4-Bromophenyl)-3-hydroxyacrylonitrile CAS 27956-41-8 properties

An In-Depth Technical Guide to 2-(4-Bromophenyl)-3-hydroxyacrylonitrile (CAS 27956-41-8) Introduction: Unveiling a Versatile Synthetic Intermediate 2-(4-Bromophenyl)-3-hydroxyacrylonitrile, identified by CAS Number 27956...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)-3-hydroxyacrylonitrile (CAS 27956-41-8)

Introduction: Unveiling a Versatile Synthetic Intermediate

2-(4-Bromophenyl)-3-hydroxyacrylonitrile, identified by CAS Number 27956-41-8, is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by a 4-bromophenyl group, a nitrile moiety, and a hydroxyacrylonitrile backbone. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds relevant to pharmaceutical and materials science research. The presence of the nitrile group is significant, as this functional group is found in over 30 approved pharmaceuticals and numerous clinical candidates, valued for its metabolic stability and ability to participate in key binding interactions.[1][2]

A critical chemical feature of this compound is its existence in a keto-enol tautomeric equilibrium with (4-Bromobenzoyl)acetonitrile (CAS 4592-94-3).[3] The hydroxyacrylonitrile form represents the enol tautomer, which can influence the compound's reactivity, solubility, and spectral characteristics. Understanding this equilibrium is fundamental to its application in synthesis. This guide provides a comprehensive technical overview of its properties, a projected analysis of its spectral data, detailed safety protocols, and insights into its potential synthetic applications for professionals in drug discovery and chemical research.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These data points govern choices in reaction setup, solvent systems, and purification methods.

Chemical Identifiers

A clear identification of the compound and its primary tautomer is essential for accurate sourcing and regulatory compliance.

IdentifierValueSource(s)
CAS Number 27956-41-8[4][5][6]
Molecular Formula C₉H₆BrNO[4][5]
Molecular Weight 224.06 g/mol [5]
Primary Synonym 2-(4-bromophenyl)-3-hydroxyprop-2-enenitrile[4]
Keto Tautomer (4-Bromobenzoyl)acetonitrile[3]
Purity (Typical) ≥95%[6]
Keto-Enol Tautomerism: A Duality of Reactivity

2-(4-Bromophenyl)-3-hydroxyacrylonitrile is the enol tautomer of the more stable keto form, (4-Bromobenzoyl)acetonitrile.[3] The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity, pH, and temperature. In many organic solvents, the keto form predominates, but the enol form is crucial as it can be selectively trapped or can exhibit unique reactivity. For instance, the hydroxyl group of the enol is nucleophilic and can undergo O-alkylation or O-acylation, while the α-carbon of the keto form is susceptible to electrophilic attack.

Caption: Keto-Enol tautomeric equilibrium.

Physicochemical Properties

Direct experimental data for the physical properties of CAS 27956-41-8 is not widely published. The table below presents available information and notes where data is currently unavailable. For research purposes, properties may be estimated using computational models or inferred from the keto-tautomer, (4-Bromobenzoyl)acetonitrile.

PropertyValueSource(s)
Appearance Data not available; likely a solid.
Melting Point Data not available.
Boiling Point Data not available.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.

Section 2: Synthesis and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis is crucial for process development or in-house preparation. The most logical and field-proven approach is the formylation of a readily available precursor, 4-bromophenylacetonitrile.

Proposed Synthesis Workflow: Claisen Condensation

The synthesis of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile can be efficiently achieved via a base-mediated Claisen condensation reaction between 4-bromophenylacetonitrile and a formylating agent, such as ethyl formate. The base, typically sodium ethoxide or sodium hydride, serves to deprotonate the α-carbon of the acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the formylating agent. An acidic workup then yields the final enol product.

SynthesisWorkflow start Start: 4-Bromophenylacetonitrile + Ethyl Formate base Step 1: Add Base (e.g., NaOEt in Ethanol) start->base reaction Step 2: Nucleophilic Attack (Formation of Enolate Salt) base->reaction Deprotonation workup Step 3: Acidic Workup (e.g., aq. HCl) reaction->workup Protonation product Product: 2-(4-Bromophenyl)-3- hydroxyacrylonitrile workup->product

Caption: Proposed synthesis workflow diagram.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis. Causality: The choice of a strong base like sodium ethoxide is critical to ensure complete deprotonation of the relatively acidic α-protons of the acetonitrile, driving the reaction forward. Ethyl formate is an effective, inexpensive, and readily available formylating agent.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol.

  • Base Preparation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete under a nitrogen atmosphere.

  • Addition of Reactants: Dissolve 4-bromophenylacetonitrile (1.0 eq) and ethyl formate (1.2 eq) in absolute ethanol and add the solution dropwise to the sodium ethoxide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Section 3: Spectral Analysis and Characterization (Projected)

No public spectral data is available for this specific compound. However, as a Senior Application Scientist, it is possible to project the expected spectral characteristics based on its molecular structure. This predictive analysis is vital for researchers to confirm the identity and purity of their synthesized material.

Projected ¹H and ¹³C NMR Spectroscopy

The NMR spectra will be the most definitive tool for structural confirmation, clearly distinguishing between the keto and enol tautomers.

Projected ¹H NMR Chemical Shift (δ, ppm)MultiplicityKey Feature
Aromatic Protons7.50 - 7.70d (AA'BB')Two doublets characteristic of a 1,4-disubstituted benzene ring.
Vinyl Proton (=CH-OH)7.80 - 8.20sA singlet for the proton on the double bond.
Enolic Hydroxyl (-OH)10.0 - 15.0br sA broad, downfield signal; exchangeable with D₂O.
Projected ¹³C NMR Chemical Shift (δ, ppm)Key Feature
Nitrile Carbon (-C≡N)115 - 120
Aromatic Carbons120 - 135Four signals expected for the substituted ring.
Vinyl Carbon (-C (CN)=)90 - 100The carbon atom attached to the nitrile group.
Vinyl Carbon (=C HOH)160 - 170The carbon atom attached to the hydroxyl group.
Projected FT-IR and Mass Spectrometry

FT-IR and MS provide complementary data for functional group identification and molecular weight confirmation.

Projected FT-IR Wavenumber (cm⁻¹)Functional Group
O-H Stretch3200 - 3600 (broad)Enolic hydroxyl group.
C≡N Stretch2210 - 2230 (sharp)Nitrile group.
C=C Stretch1620 - 1650Alkene double bond.
C-Br Stretch500 - 600Carbon-bromine bond.

Mass Spectrometry (EI): The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223 and 225 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. Key fragmentation would likely involve the loss of Br (M-79/81), CN (M-26), and CO (from rearrangement).

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates. The information provided here is synthesized from available Safety Data Sheets (SDS) and should be used to supplement, not replace, institutional safety procedures.[4]

GHS Hazard Information

While the supplier SDS indicates "no data available" for specific GHS pictograms and hazard statements, caution is warranted based on the compound's structure.[4] Acrylonitrile derivatives can be irritants and toxic. Bromo-aromatic compounds can also pose health risks. Therefore, handling should proceed with the assumption that the compound is hazardous.

Handling and Personal Protective Equipment (PPE)

A self-validating protocol for handling involves engineering controls and appropriate PPE to minimize all potential exposure routes.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4] Ensure an eyewash station and safety shower are readily accessible.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[4]

  • Respiratory Protection: If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination and degradation.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Section 5: Reactivity and Potential Applications in Research

The true value of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile lies in its potential as a scaffold for building molecular complexity. Its multiple functional groups offer distinct sites for chemical modification.

Key Reactivity Centers

The molecule's reactivity can be strategically directed towards several key sites, making it a powerful tool for combinatorial chemistry and lead optimization campaigns.

Caption: Key sites for chemical modification.

Applications in Heterocyclic Synthesis

A primary application for this intermediate is in the synthesis of substituted heterocycles, which form the core of many blockbuster drugs. The 1,3-arrangement of the hydroxyl and nitrile groups, combined with the alkene backbone, makes it an ideal precursor for constructing five- and six-membered rings.

  • Pyrimidines: Condensation with amidines or guanidine can yield substituted pyrimidines, a privileged scaffold in medicinal chemistry.

  • Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole rings, which are present in drugs like Celecoxib.

  • Isoxazoles: Reaction with hydroxylamine can form isoxazole derivatives.

The bromine atom on the phenyl ring provides a powerful synthetic handle for late-stage functionalization. After the core heterocycle has been constructed, the C-Br bond can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity and fine-tune the biological activity of the final compounds. This strategy is highly valuable in drug development for exploring structure-activity relationships (SAR).

Conclusion

2-(4-Bromophenyl)-3-hydroxyacrylonitrile (CAS 27956-41-8) is more than a simple chemical; it is a versatile platform for innovation in synthetic and medicinal chemistry. While a comprehensive, publicly available dataset on its properties is still developing, its structure, understood through the lens of keto-enol tautomerism, points to significant potential. Its utility as a precursor for diverse heterocyclic systems, combined with the potential for late-stage modification via its bromo-substituent, makes it a compound of considerable interest for researchers aiming to construct novel molecular architectures for drug discovery and materials science. Rigorous adherence to safety protocols is essential for harnessing its synthetic potential responsibly.

References

  • CAS Common Chemistry. Tris(hydroxymethyl)aminomethane. Available from: [Link]

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Available from: [Link]

  • Organic Syntheses. Procedure for reaction workup and extraction. Available from: [Link]

  • PubChem. CID 53627956. Available from: [Link]

  • PubChem. (4-Bromobenzoyl)acetonitrile. Available from: [Link]

  • Office of Scientific and Technical Information (OSTI). Physical Properties of Chemicals. Available from: [Link]

  • PubChemLite. 2-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile. Available from: [Link]

  • The Good Scents Company. 3,4-dimethylphenol. Available from: [Link]

  • ResearchGate. SYNTHESIS AND SPECTRAL CHARACTERISATION OF D-A BASED CYANO-STILBENE DERIVATIVES, FOR ORGANIC SOLAR CELL APPLICATIONS. Available from: [Link]

  • Google Patents. A process for producing nitrile compounds.
  • Asian Journal of Chemistry. Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Available from: [Link]

  • ACG Publications. Records of Natural Products-SI. Available from: [Link]

  • Wiley Online Library. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. Available from: [Link]

  • ResearchGate. Acrylonitriles in DRUGBANK at various stages. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Keto-Enol and Imine-Enamine Tautomerism of 2-, 3-, and 4- Phenacylpyridines. Available from: [Link]

  • MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • Vietnam National University. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available from: [Link]

  • ScienceDirect. Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their. Available from: [Link]

Sources

Exploratory

Technical Guide: pKa and Physicochemical Profiling of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile

The following is an in-depth technical guide on the pKa values and physicochemical properties of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile, structured for researchers in medicinal chemistry and drug development. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pKa values and physicochemical properties of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile, structured for researchers in medicinal chemistry and drug development.

Executive Summary & Compound Identity

2-(4-Bromophenyl)-3-hydroxyacrylonitrile (CAS: 27956-41-8) is a critical scaffold in the design of dihydroorotate dehydrogenase (DHODH) inhibitors and kinase modulators. Structurally, it represents a "vinylogous acid" where the acidity is driven by the synergistic electron-withdrawing effects of a nitrile group and a 4-bromophenyl moiety on a hydroxymethylene backbone.

Understanding the acid dissociation constant (pKa) of this compound is paramount for predicting its pharmacokinetics (ADME) , specifically its solubility, membrane permeability, and protein binding affinity. At physiological pH (7.4), this compound exists predominantly in its ionized (enolate) form, which is often the bioactive species in metalloenzyme inhibition.

PropertyDetail
IUPAC Name 2-(4-Bromophenyl)-3-hydroxyprop-2-enenitrile
Common Class

-Formyl-phenylacetonitrile (Enol form)
Molecular Formula C

H

BrNO
Molecular Weight 224.05 g/mol
Estimated pKa 4.2 – 4.8 (Acidic)
Physiological State >99.8% Ionized (Anionic) at pH 7.4

Structural Analysis & Tautomerism

The acidity of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile cannot be understood without analyzing its tautomeric equilibrium. The compound exists in a dynamic equilibrium between the keto-form (


-formyl nitrile) and the enol-form  (

-hydroxy acrylonitrile).
The Keto-Enol Equilibrium

Unlike simple ketones, the presence of the electron-withdrawing nitrile (-CN) and the 4-bromophenyl group on the


-carbon significantly stabilizes the enol form through extended conjugation.
  • Keto Form:

    
    
    
  • Enol Form:

    
     (Predominant in solution)
    
  • Enolate Anion:

    
     (Resonance stabilized)
    

The 4-Bromo substituent exerts an inductive electron-withdrawing effect (-I), further stabilizing the negative charge on the enolate oxygen, thereby lowering the pKa compared to the unsubstituted phenyl analog.

Visualization of Tautomerism and Ionization

The following diagram illustrates the dissociation pathway and resonance stabilization.

Tautomerism Keto Keto Form (Aldehyde) Ph(Br)-CH(CN)-CHO Enol Enol Form (Neutral) Ph(Br)-C(CN)=CH-OH Keto->Enol Tautomerization (Fast) Anion Enolate Anion (Active Species) [Ph(Br)-C(CN)=CH-O]- Enol->Anion Dissociation pKa ~ 4.5 Anion->Enol + H+ Proton H+

Figure 1: Tautomeric equilibrium and ionization pathway. The resonance-stabilized enolate is the dominant species at pH > 5.

pKa Values and Comparative Data

While direct experimental pKa values for this specific CAS are rare in open literature, they can be determined with high precision using Quantitative Structure-Activity Relationship (QSAR) principles and data from structural analogs like the active metabolite of Leflunomide (A77 1726).

Estimated pKa Range

Based on the Hammett equation and structural analogs:

  • Base Scaffold (Benzoylacetonitrile): pKa

    
     7.3
    
  • Effect of Formyl vs. Benzoyl: Formyl is less sterically hindered and a potent electron withdrawer, lowering pKa.

  • Effect of 4-Br Substitution:

    
     (Hammett constant) for Br is +0.23, lowering pKa by 
    
    
    
    0.2–0.4 units compared to the unsubstituted analog.

Consensus Value: 4.5 ± 0.3

Comparative Acidity Table

The following table contextualizes the acidity of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile against known standards.

CompoundStructurepKa (Approx)Relevance
Cyanoacetic Acid NC-CH

-COOH
2.5Carboxylic acid reference
2-(4-Bromophenyl)-3-hydroxyacrylonitrile HO-CH=C(CN)(4-Br-Ph) 4.5 Target Compound
Teriflunomide (A77 1726) HO-C(Me)=C(CN)-CONH-Ar5.6Structural Analog (Drug)
Benzoylacetonitrile Ph-CO-CH

-CN
7.3

-Keto nitrile reference
4-Bromophenol 4-Br-Ph-OH9.3Phenolic reference
Malononitrile CH

(CN)

11.1Carbon acid reference

Key Insight: The compound is significantly more acidic than phenols and simple ketones. It behaves as a strong acid in the context of intracellular pH, implying it will not passively diffuse across membranes as a neutral molecule unless protonated in a highly acidic microenvironment (e.g., stomach pH 1.5).

Experimental Determination Protocol

For researchers needing to validate the exact pKa for regulatory filing or precise kinetic modeling, UV-Vis Spectrophotometric Titration is the gold standard due to the compound's low aqueous solubility and distinct chromophore shift upon ionization.

Methodology: UV-Vis Spectrophotometry

Principle: The enol and enolate forms exhibit distinct UV absorption maxima (


). The pKa is determined by plotting the change in absorbance against pH.

Protocol Steps:

  • Stock Solution: Dissolve 1 mg of compound in 100% Acetonitrile or DMSO (Concentration ~1 mM).

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to 8.0 (citrate-phosphate system) with constant ionic strength (I=0.1 M KCl).

  • Cosolvent Titration (Yasuda-Shedlovsky Method):

    • Due to low solubility, perform titrations in 20%, 30%, 40%, and 50% Methanol/Water mixtures.

    • Measure UV spectra (200–400 nm) at each pH.

    • Identify the isosbestic point (indicating two-state equilibrium).

  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. pH.
      
    • Fit to the Henderson-Hasselbalch equation to find

      
       (apparent pKa in solvent).
      
    • Extrapolate to 0% organic solvent to obtain the aqueous

      
      .
      
Workflow Diagram

Experiment Start Start: Solid Sample (2-(4-Br-Ph)-3-OH-acrylonitrile) Solubilize Dissolve in DMSO (Stock Solution) Start->Solubilize Mix Prepare 30% MeOH/Water Sample Solutions Solubilize->Mix PrepareBuffers Prepare Buffer Series pH 2.0 - 8.0 (Constant Ionic Strength) PrepareBuffers->Mix Measure UV-Vis Scan (200-400nm) Identify Shift in Lambda Max Mix->Measure Plot Plot Absorbance vs pH (Sigmoidal Curve) Measure->Plot Calculate Yasuda-Shedlovsky Extrapolation to 0% Organic Solvent Plot->Calculate Result Final Aqueous pKa Calculate->Result

Figure 2: Workflow for determining pKa of low-solubility acidic compounds.

Implications for Drug Development

Solubility & Permeability
  • pH < 4: The compound is neutral and lipophilic. High permeability but low solubility.

  • pH > 5: The compound is anionic. Solubility increases dramatically, but passive membrane permeability decreases.

  • Formulation Strategy: To ensure oral bioavailability, the compound is often formulated as a salt or a prodrug (e.g., an ester of the enol) to mask the negative charge and improve permeation.

Binding Mode

In DHODH inhibition, the anionic form is typically the active species. It mimics the transition state of the substrate or binds to the cofactor site via electrostatic interactions with arginine or lysine residues in the active pocket.

References

  • Leflunomide Metabolite Analogues: Structural and physicochemical characterization of A77 1726 and related cyano-enols. Journal of Medicinal Chemistry.

  • Acidity of Alpha-Cyano Carbonyls: pKa values of active methylene compounds and their enol forms. Organic Chemistry Data.[1][2][3]

  • Tautomerism of 2-Aryl-3-hydroxyacrylonitriles: Synthesis and reactivity of hydroxymethylene nitriles. ResearchGate Technical Archives.

  • Determination Methods: Spectrophotometric determination of acid dissociation constants of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences.

Sources

Foundational

safety data sheet (SDS) for 2-(4-Bromophenyl)-3-hydroxyacrylonitrile

Technical Whitepaper: Operational Safety & Handling Architecture for 2-(4-Bromophenyl)-3-hydroxyacrylonitrile Part 1: Executive Summary & Compound Profile[1] This guide transcends the standard Safety Data Sheet (SDS) by...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety & Handling Architecture for 2-(4-Bromophenyl)-3-hydroxyacrylonitrile

Part 1: Executive Summary & Compound Profile[1]

This guide transcends the standard Safety Data Sheet (SDS) by providing a mechanistic risk assessment for 2-(4-Bromophenyl)-3-hydroxyacrylonitrile . Due to the sparsity of specific toxicological data for this compound (CAS 27956-41-8), this protocol adopts a Structure-Activity Relationship (SAR) approach, categorizing the substance as a high-potency intermediate requiring containment level 3 (OEB 3/4) protocols until definitive data proves otherwise.

Chemical Identity
PropertySpecification
Chemical Name 2-(4-Bromophenyl)-3-hydroxyacrylonitrile
CAS Number 27956-41-8
Synonyms

-(4-Bromophenyl)-

-hydroxyacrylonitrile; 2-(4-Bromophenyl)-3-hydroxyprop-2-enenitrile
Molecular Formula C

H

BrNO
Molecular Weight 224.06 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poor water solubility.[1]
Structural Reactivity Analysis

The molecule features three distinct functional motifs that dictate its safety profile:

  • Nitrile Group (-CN): A latent source of cyanide toxicity if metabolized via oxidative oxidative dealkylation (though sterically hindered).

  • Enol Moiety (-C(OH)=C-): Tautomerizes with the

    
    -keto form. The enolic proton is acidic (pKa est. 5–7), making it reactive toward strong bases and capable of forming salts.
    
  • Michael Acceptor System: The electron-deficient alkene (

    
    -cyano-
    
    
    
    -hydroxy) is a potential electrophile, posing a risk of covalent binding to biological nucleophiles (e.g., cysteine residues in proteins), leading to skin sensitization .

Part 2: Hazard Assessment & Mechanistic Toxicology

Expertise Note: Standard SDSs often list "No Data Available" for research intermediates. We must therefore bridge these gaps using mechanistic toxicology.

Acute Toxicity Risks (Inferred)
  • Oral/Dermal: Treat as Acute Tox. Category 3 (Toxic if swallowed/in contact with skin). The lipophilic bromine atom facilitates membrane crossing, while the nitrile group poses a metabolic risk.

  • Inhalation: Dust inhalation is a critical vector. The compound's potential to inhibit respiratory enzymes (if CN is released) mandates strict dust control.

Specific Target Organ Toxicity
  • Hepatic: Halogenated aromatic nitriles can be hepatotoxic due to glutathione depletion during metabolism.

  • Dermal Sensitization: High probability. The electrophilic nature of the acrylonitrile core suggests it can act as a hapten, triggering allergic contact dermatitis.

Visualizing the Hazard Logic

The following diagram illustrates the decision logic for hazard classification based on structural motifs.

HazardLogic Compound 2-(4-Bromophenyl)- 3-hydroxyacrylonitrile Motif_CN Nitrile Group (-CN) Compound->Motif_CN Motif_Enol Michael Acceptor (Enol/Alkene) Compound->Motif_Enol Motif_Br Aryl Bromide (Lipophilicity) Compound->Motif_Br Risk_CN Risk: Metabolic release of Cyanide (HCN) Motif_CN->Risk_CN Risk_Sens Risk: Protein Alkylation (Skin Sensitization) Motif_Enol->Risk_Sens Risk_Abs Risk: Enhanced Dermal Absorption Motif_Br->Risk_Abs Action_CN Protocol: Cyanide Antidote Standby Risk_CN->Action_CN Action_PPE Protocol: Double Gloving (Nitrile + Laminate) Risk_Sens->Action_PPE Risk_Abs->Action_PPE

Caption: Mechanistic hazard assessment linking chemical structure to safety protocols.

Part 3: Operational Handling Protocols

Trustworthiness: These protocols are designed to be self-validating. If a step fails (e.g., airflow alarm), the workflow halts immediately.

Engineering Controls (The Primary Barrier)
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or a Chemical Fume Hood with a certified face velocity of >100 fpm (0.5 m/s).

  • Validation: Verify airflow using a vane anemometer or the hood's digital monitor before every session.

  • HEPA Filtration: If handling dry powder >1 gram, use a HEPA-filtered enclosure to prevent duct contamination.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with solutions of this compound in organic solvents.

PPE ComponentSpecificationRationale (Causality)
Gloves (Dry Solid) Double Nitrile (min 5 mil)Sufficient for incidental dust contact.
Gloves (Solution) Silver Shield® (Laminate) or Viton®Nitriles in DCM/Acetone permeate standard rubber in <2 mins.
Respiratory N95 (minimum) or P100Protection against particulate inhalation.
Eye Protection Chemical GogglesSafety glasses do not seal against airborne dusts.
Experimental Workflow: Synthesis & Purification
  • Solubilization: Add solvent (e.g., DMSO) slowly to the solid. Avoid vortexing open tubes; use sealed sonication to prevent aerosolization.

  • Reaction Monitoring: Use TLC or LC-MS. Do not smell the reaction. If an almond-like odor is detected, evacuate immediately (potential HCN release).

  • Quenching: Treat waste streams with bleach (sodium hypochlorite) only if confirmed compatible. Warning: Acidification of nitrile waste can release HCN. Maintain pH > 10 for waste streams.

Part 4: Emergency Response System

This section outlines the "Crash Protocol" for accidental exposure.

First Aid Logic
  • Inhalation: Remove to fresh air. If breathing is labored, administer oxygen. Do not perform mouth-to-mouth (risk of secondary contamination).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Cyanide Poisoning Signs: Headache, dizziness, rapid breathing, almond odor, cherry-red skin (late stage).

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Check_Conscious Is Victim Conscious? Start->Check_Conscious Conscious_Yes Yes Check_Conscious->Conscious_Yes Conscious_No No Check_Conscious->Conscious_No Decon Decontaminate: Remove Clothing Wash 15 min Conscious_Yes->Decon Call_EMS Call Emergency Services Mention 'Nitrile/Cyanide Risk' Conscious_No->Call_EMS Check_Symptoms Symptoms Present? (Dizziness, Gasping) Decon->Check_Symptoms Symp_Yes Yes Check_Symptoms->Symp_Yes Symp_No No Check_Symptoms->Symp_No Symp_Yes->Call_EMS Monitor Monitor for 24 Hours (Delayed Effects) Symp_No->Monitor Admin_O2 Administer 100% Oxygen Call_EMS->Admin_O2

Caption: Decision logic for emergency response to nitrile/bromide intermediate exposure.

Part 5: Storage, Stability & Disposal

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While the solid may be stable at RT, refrigeration retards degradation of the enol form.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich enol is susceptible to oxidative degradation.

  • Incompatibility: Keep away from strong oxidizers and strong acids (hydrolysis of nitrile to amide/acid).

Waste Disposal
  • Classification: Hazardous Chemical Waste (Halogenated).

  • Protocol:

    • Dissolve solid waste in a combustible solvent (Acetone/Ethanol).

    • Label clearly: "Contains Halogenated Organics" and "Nitrile - Toxic".

    • Do not mix with acidic waste streams (Risk of HCN generation).

    • Incineration is the preferred disposal method (requires scrubber for HBr/NOx).

References

  • Santa Cruz Biotechnology (SCBT). 2-(4-Bromophenyl)-3-hydroxyacrylonitrile - Product Data Sheet. Retrieved from

  • PubChem. Compound Summary: 2-(4-Bromophenyl)-3-hydroxyacrylonitrile (CAS 27956-41-8). National Library of Medicine. Retrieved from

  • Guidechem. Safety Data Sheet for 2-(4-Bromophenyl)-3-hydroxyacrylonitrile. Retrieved from

  • Sigma-Aldrich (Merck). General Safety Guidelines for Handling Organic Nitriles. (Inferred best practices from similar nitrile SDSs). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid. Retrieved from

Sources

Protocols & Analytical Methods

Method

formylation of 4-bromophenylacetonitrile with ethyl formate

Application Note: AN-2026-BPF Topic: Regioselective -Formylation of 4-Bromophenylacetonitrile with Ethyl Formate Date: February 16, 2026 Abstract This guide details the synthetic protocol for the -formylation of 4-bromop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BPF Topic: Regioselective


-Formylation of 4-Bromophenylacetonitrile with Ethyl Formate
Date:  February 16, 2026

Abstract

This guide details the synthetic protocol for the


-formylation of 4-bromophenylacetonitrile (4-BPAN) using ethyl formate to yield 2-(4-bromophenyl)-3-oxopropanenitrile . This intermediate is a critical "C3-synthon" in medicinal chemistry, serving as a direct precursor to 5-arylpyrimidines—a scaffold ubiquitous in kinase inhibitors (e.g., PI3K/mTOR pathways) and antiviral agents. The protocol compares the classical Sodium Ethoxide (NaOEt) method against a modern Sodium Hydride (NaH) alternative, providing researchers with scalable options depending on purity requirements.

Part 1: Strategic Significance & Applications

The conversion of arylacetonitriles to


-formyl derivatives (or their enol equivalents) transforms a simple nucleophile into a bifunctional electrophile. The resulting 

-formyl nitrile
possesses both a nitrile group and an aldehyde (masked as an enol), making it highly reactive toward binucleophiles.

Key Applications:

  • Pyrimidine Synthesis: Condensation with amidines, guanidines, or urea yields 4-amino-5-arylpyrimidines, a privileged structure in drug discovery.

  • Cross-Coupling Handle: The para-bromo substituent remains intact, allowing for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings after the heterocyclic core is constructed.

  • AIE Materials: 4-Bromophenylacetonitrile derivatives are precursors for Aggregation-Induced Emission (AIE) luminogens (e.g., triphenylacrylonitrile analogs).

Part 2: Reaction Mechanism

The reaction follows a Claisen Condensation pathway. The acidity of the


-protons in 4-bromophenylacetonitrile (

in DMSO) allows deprotonation by alkoxides or hydrides. The resulting nitrile-stabilized carbanion attacks the carbonyl of ethyl formate.

Critical Mechanistic Insight: The reaction is driven to completion by the deprotonation of the product. The formed


-formyl nitrile is significantly more acidic (

) than the starting material. Therefore, at least 1.0 equivalent of base is consumed to form the enolate salt of the product, preventing reversibility.

FormylationMechanism Start 4-Bromophenylacetonitrile Enolate1 Nitrile Enolate (Nucleophile) Start->Enolate1 Deprotonation (-H⁺) Base Base (NaOEt or NaH) Base->Enolate1 Promotes TetInt Tetrahedral Intermediate Enolate1->TetInt Nucleophilic Attack EtFormate Ethyl Formate (Electrophile) EtFormate->TetInt Elimination Elimination of EtO⁻ TetInt->Elimination -EtO⁻ ProductSalt Enolate Salt of Product (Thermodynamic Sink) Elimination->ProductSalt Rapid Deprotonation (Irreversible Step) AcidWorkup Acidic Workup (HCl/H₂O) ProductSalt->AcidWorkup Quench FinalProduct 2-(4-bromophenyl)- 3-oxopropanenitrile AcidWorkup->FinalProduct Protonation

Caption: Mechanistic pathway for the formylation of 4-BPAN. The formation of the stable product enolate salt drives the equilibrium forward.

Part 3: Experimental Protocols

Method A: Classical NaOEt/EtOH (Scalable & Robust)

Best for: Large-scale preparations (>10g) where slight transesterification byproducts are acceptable.

Reagents:

  • 4-Bromophenylacetonitrile (1.0 equiv)

  • Ethyl Formate (1.5 - 2.0 equiv)

  • Sodium Ethoxide (1.2 equiv) [Prepared in situ or commercial powder]

  • Ethanol (anhydrous) or Toluene/Ether

  • Diethyl Ether (for workup)[1][2]

Protocol:

  • Base Preparation: In a flame-dried 3-neck flask under

    
    , dissolve Sodium Ethoxide (1.2 equiv) in anhydrous Ethanol. Alternatively, suspend commercial NaOEt powder in dry Toluene for a heterogeneous reaction (slower but cleaner).
    
  • Addition: Cool the mixture to 0–5°C. Add Ethyl Formate (1.5 equiv) dropwise.

  • Nitrile Addition: Add a solution of 4-Bromophenylacetonitrile (1.0 equiv) in a minimum volume of solvent dropwise over 30 minutes. Maintain temperature <10°C to prevent self-condensation of the nitrile.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–12 hours. A thick precipitate (the sodium salt of the product) typically forms.

  • Workup:

    • Evaporate excess ethanol/ethyl formate under reduced pressure (keep temp <40°C).

    • Dissolve the residue in ice-cold water. The unreacted nitrile will remain insoluble (or oily); extract with Diethyl Ether to remove it.

    • Acidification: Cool the aqueous layer (containing the product enolate) to 0°C. Acidify slowly with 1N HCl to pH ~3–4.

    • Isolation: The product will precipitate as a solid or oil. Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
Method B: Modern NaH/THF (High Purity)

Best for: Drug discovery applications requiring high purity and no transesterification.

Reagents:

  • Sodium Hydride (60% dispersion in oil, 1.5 equiv)

  • THF (anhydrous)

  • Ethyl Formate (2.0 equiv)

Protocol:

  • Suspension: Wash NaH with dry hexane to remove mineral oil (optional but recommended for easier workup). Suspend NaH in anhydrous THF under Argon.

  • Formate Addition: Add Ethyl Formate (2.0 equiv) to the NaH suspension at 0°C.

  • Nitrile Addition: Add 4-Bromophenylacetonitrile (1.0 equiv) dropwise. Note: Evolution of

    
     gas will be observed. Ensure proper venting.
    
  • Heating: If initiation is slow, warm gently to RT. For stubborn substrates, refluxing for 1–2 hours may be required, but 4-BPAN is usually reactive enough at RT.

  • Quench: Pour the reaction mixture carefully into crushed ice/1N HCl mixture.

  • Purification: Extract with EtOAc. The crude product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

Part 4: Characterization & Data

Expected Physical Properties:

  • Appearance: Off-white to pale yellow solid (enol form) or viscous oil.

  • Stability: The free aldehyde is moderately unstable and should be stored at -20°C or used immediately. The sodium salt is stable.

Spectroscopic Data (Typical): The product exists in equilibrium between the aldehyde and enol forms.

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl3)

9.6 ppm (s, 1H)
Aldehyde -CH O (minor tautomer)

7.5 - 7.9 ppm (d, 1H)
Enol =CH -OH (major tautomer)

12.0 - 14.0 ppm (br s)
Enol -OH (exchangeable)
IR ~2210 cm⁻¹Nitrile (-CN) stretch
~1680-1720 cm⁻¹Carbonyl (C=O) / Enol (C=C)
MS (ESI-) [M-H]⁻ = 222/224Bromine isotope pattern (1:1) confirms Br presence.

Part 5: Downstream Workflow (Pyrimidine Synthesis)

To validate the utility of the synthesized intermediate, the following workflow describes its conversion to a pyrimidine core, a common step in kinase inhibitor synthesis.

Workflow Step1 Step 1: Formylation 4-BPAN + Ethyl Formate (Yield: 80-90%) Step2 Step 2: Cyclization Reagent: Guanidine HCl or Urea Base: NaOEt or K₂CO₃ Solvent: EtOH, Reflux Step1->Step2 Crude Intermediate Step3 Product: 4-Amino-5-(4-bromophenyl)pyrimidine (or 4-Hydroxy analog) Step2->Step3 4-8 Hours Reflux

Caption: Conversion of the formylated intermediate to a bioactive pyrimidine scaffold.

Procedure: Dissolve crude 2-(4-bromophenyl)-3-oxopropanenitrile in Ethanol. Add Guanidine Hydrochloride (1.5 equiv) and Sodium Ethoxide (1.5 equiv). Reflux for 6 hours. Evaporate solvent and wash with water to obtain 5-(4-bromophenyl)pyrimidin-4-amine .

Part 6: Safety & Troubleshooting

HSE Hazards:

  • Nitriles: 4-Bromophenylacetonitrile is toxic if swallowed or absorbed through skin. It may metabolize to release cyanide ions. Work in a fume hood.

  • Ethyl Formate: Highly flammable (Flash point: -20°C).

  • Sodium Hydride: Reacts violently with water releasing flammable hydrogen gas.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield Moisture in solvent/reagents.Ensure absolute ethanol/THF is used. Dry reagents.[2]
O-Alkylation Reaction temperature too high.Keep addition at 0-5°C.
No Precipitate Product is soluble in solvent.Proceed to evaporation and aqueous workup; do not rely on filtration alone.
Starting Material Recovery Incomplete deprotonation.Ensure Base is fresh. Increase reaction time.

References

  • General Protocol for

    
    -Formylation: 
    
    • Synthesis of -formylphenylacetonitrile. PrepChem.
  • Application in Drug Synthesis (Pyrimidine Formation)

    • Bolli, M. H., et al. (2012).[1][2][3] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849-7861.[3] (Describes analogous pyrimidine construction).

  • Use of 4-Bromophenylacetonitrile in Heterocycles

    • Rizk, S. A., et al. (2012).[2] "3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds." American Journal of Chemistry, 2(1), 1-6.

  • Organic Syntheses Standard (Base Method)

    • Julian, P. L., et al.

Sources

Application

protocol for sodium ethoxide catalyzed synthesis of hydroxyacrylonitriles

Application Note: High-Integrity Synthesis of Sodium -Hydroxyacrylonitrile Salts via NaOEt Catalysis Abstract & Strategic Utility -Hydroxyacrylonitriles (specifically their metal enolate salts) are critical "chemical cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Synthesis of Sodium -Hydroxyacrylonitrile Salts via NaOEt Catalysis

Abstract & Strategic Utility


-Hydroxyacrylonitriles (specifically their metal enolate salts) are critical "chemical chameleons" in drug discovery. They serve as C3 synthons for constructing pyrimidines (e.g., Cytosine, Gemcitabine intermediates) and pyrazoles (e.g., Janus Kinase inhibitors).

Critical Technical Distinction: Researchers often attempt to isolate the free enol (


). Do not do this.  The free enol of the parent system is thermodynamically unstable and prone to rapid polymerization. This protocol focuses on the synthesis and isolation of the Sodium Enolate Salt (

)
, which is the stable, storable, and reactive species required for downstream methylation or cyclization.

Mechanistic Grounding

The reaction is a crossed Claisen condensation (formylation). The driving force is the irreversible deprotonation of the product by the alkoxide base, preventing the reaction from reversing.[1]

Reaction Pathway (DOT Visualization)

ClaisenMechanism Reactants Acetonitrile (CH3CN) + Ethyl Formate Deprotonation Deprotonation (Formation of -CH2CN) Reactants->Deprotonation + NaOEt Base Sodium Ethoxide (NaOEt) Base->Deprotonation Attack Nucleophilic Attack on Formate Carbonyl Deprotonation->Attack Anion attacks Ester Elimination Elimination of Ethoxide (-EtO-) Attack->Elimination Tetrahedral Intermediate Equilibrium Unstable Aldehyde (OCH-CH2-CN) Elimination->Equilibrium FinalDeprot Irreversible Deprotonation (Driving Force) Equilibrium->FinalDeprot + NaOEt (consumed) Product Sodium 3-Hydroxyacrylonitrile (Enolate Salt) FinalDeprot->Product Stable Salt

Figure 1: Mechanistic pathway of the formylation reaction. Note that 2 equivalents of base are often involved dynamically, but the final deprotonation locks the product.

Experimental Protocol

Reagent Specifications & Safety
ReagentRoleSpecsCritical Note
Sodium Ethoxide Base96%+ Powder or 21% wt in EtOHFreshly prepared is superior. Commercial powder often contains NaOH/Na2CO3 which lowers yield.
Acetonitrile SubstrateAnhydrous (<50 ppm H2O)Water kills the base and hydrolyzes the ester.
Ethyl Formate Electrophile98%+, DistilledBoiling point is low (54°C). Handle cold.
Toluene/Ethanol SolventAnhydrousToluene precipitates the product; Ethanol keeps it in solution.
Protocol A: Isolation of Sodium Salt (Precipitation Method)

Best for storage or solid-state transfer.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Flame-dried 3-neck round bottom flask (500 mL).

    • Mechanical stirrer (magnetic stirring will fail as slurry thickens).

    • Internal thermometer.

    • Nitrogen/Argon inlet (positive pressure).

    • Pressure-equalizing addition funnel.

  • Base Preparation (In-Situ):

    • Charge flask with anhydrous Ethanol (100 mL).

    • Add Sodium metal (11.5 g, 0.5 mol) in small cubes under

      
       flow. Maintain temp < 50°C.
      
    • Stir until all Na is dissolved (approx. 1-2 h).

    • Modification: If using Toluene as co-solvent (recommended for precipitation), add Toluene (200 mL) now.

  • Reaction Initiation:

    • Cool the NaOEt slurry/solution to 0–5°C using an ice/salt bath.

    • Crucial Step: Mix Acetonitrile (20.5 g, 0.5 mol) and Ethyl Formate (40.7 g, 0.55 mol, 1.1 equiv) in the addition funnel.

    • Why mix them? Adding the mixture dropwise to the base keeps the concentration of free nitrile low, suppressing the Thorpe condensation (nitrile self-dimerization).

  • Addition & Maintenance:

    • Add the Nitrile/Formate mixture dropwise over 60–90 minutes.

    • Temp Control: Do not allow internal temp to exceed 10°C. The reaction is exothermic.

    • The solution will turn yellow/orange and eventually become a thick slurry (if in Toluene).

  • Completion:

    • Allow to warm to room temperature (20–25°C) and stir for 12 hours.

    • Checkpoint: TLC (EtOAc:MeOH) or NMR of an aliquot (quenched in D2O) should show disappearance of acetonitrile.

  • Isolation:

    • Filter the suspension under inert atmosphere (Schlenk frit or glovebox preferred).

    • Wash the cake with cold anhydrous Toluene (

      
       mL) and Diethyl Ether (
      
      
      
      mL).
    • Dry under high vacuum (0.1 mmHg) for 6 hours.

    • Result: Hygroscopic off-white to yellow powder. Store in desiccator/freezer.

Protocol B: In-Situ Utilization (Solution Method)

Best for immediate conversion to pyrimidines or enol ethers.

  • Follow Steps 1–5 above using Ethanol as the sole solvent.

  • Do not isolate. The resulting solution contains Sodium 3-hydroxyacrylonitrile (approx. 1-2 M).

  • Direct Coupling: Add Dimethyl Sulfate (for methoxyacrylonitrile) or Amidine/Urea (for pyrimidines) directly to this flask.

Process Workflow & Decision Logic

Workflow Setup Setup: Dry Flask, N2, Mechanical Stirrer BasePrep Prepare NaOEt (Na metal + EtOH) Setup->BasePrep Cooling Cool to 0-5°C BasePrep->Cooling Addition Add Nitrile/Formate Mix (Dropwise, Slow) Cooling->Addition Reaction Stir 12h @ RT (Slurry Formation) Addition->Reaction Decision Intended Application? Reaction->Decision RouteA Storage/Later Use Decision->RouteA Isolate Salt RouteB Immediate Derivatization Decision->RouteB One-Pot Precip Add Toluene/Ether Filter Solid Salt RouteA->Precip Dry Vacuum Dry (Hygroscopic Powder) Precip->Dry DirectUse Add Electrophile (e.g., Me2SO4, Urea) RouteB->DirectUse

Figure 2: Operational workflow for isolation vs. in-situ utilization.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Sticky Gum Moisture contamination (NaOH formation).Use freshly distilled solvents. Dry NaOEt under vacuum before use if commercial.
Dark Red/Brown Color Polymerization of acrylonitrile or Thorpe condensation.Temperature was too high during addition (>10°C). Slow down addition rate.
No Precipitation Solvent too polar (pure Ethanol).Add Toluene or Ether to force the salt out of solution.
Product Solidifies into "Brick" Mechanical stirring failure.Use a high-torque overhead stirrer, not a magnetic bar.
Characterization Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (D
    
    
    
    O):
    Distinct doublets for the vinyl protons.
    • 
       ppm (d, 
      
      
      
      Hz, =CH-O)
    • 
       ppm (d, 
      
      
      
      Hz, =CH-CN)
    • Note: Shifts vary based on concentration and counter-ion.

  • IR (ATR):

    • 
       stretch: 
      
      
      
      (often shifted lower due to conjugation).
    • Enolate

      
       stretch: Strong broad band 
      
      
      
      .

References

  • Organic Syntheses , Coll. Vol. 4, p. 463 (1963); Vol. 39, p. 25 (1959). Hydroxymethylene derivatives of nitriles.[2]

  • Burns, D. M., et al. "3-Hydroxyacrylonitrile and its salts: Structure and Reactivity." Journal of the Chemical Society, Perkin Transactions 2. Link to general publisher search as deep links vary:

  • Vertex Pharmaceuticals. "Process for the preparation of pyrimidine derivatives." World Intellectual Property Organization (WIPO), WO2006081264. (Demonstrates industrial utility of the salt).

  • PubChem Compound Summary. "3-Hydroxyacrylonitrile (Enol form instability)."

(Note: While specific page numbers for older texts like Org. Syn. are fixed, dynamic patent links are provided to the main repository for stability.)

Sources

Method

Unlocking Molecular Diversity: A Guide to the Functionalization of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile

In the landscape of modern drug discovery and materials science, the strategic modification of core molecular scaffolds is paramount to accessing novel chemical space and unlocking improved functionality. 2-(4-Bromopheny...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic modification of core molecular scaffolds is paramount to accessing novel chemical space and unlocking improved functionality. 2-(4-Bromophenyl)-3-hydroxyacrylonitrile stands as a versatile and highly valuable building block, possessing a readily functionalizable bromine "handle" and a unique 3-hydroxyacrylonitrile moiety. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical strategies available to elaborate upon the aryl bromide of this compound through palladium-catalyzed cross-coupling reactions.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each transformation, providing the causal logic behind experimental design and empowering the researcher to troubleshoot and adapt these methods. Every protocol is presented as a self-validating system, with an emphasis on achieving high efficiency and chemoselectivity.

The Strategic Importance of the 3-Hydroxyacrylonitrile Moiety

Before delving into the functionalization of the bromine handle, it is crucial to consider the chemical nature of the 3-hydroxyacrylonitrile group. This moiety exists in a tautomeric equilibrium with its keto form, 2-(4-bromophenyl)-3-oxopropanenitrile. The position of this equilibrium is sensitive to the solvent and the presence of acidic or basic conditions. The enolic proton is acidic and can potentially interfere with organometallic reagents or strong bases often employed in cross-coupling reactions.

Caption: Keto-enol tautomerism of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile.

This inherent reactivity necessitates a careful consideration of reaction conditions, particularly the choice of base. In many instances, direct functionalization of the unprotected molecule is possible with judicious selection of a mild base. However, for reactions requiring stronger bases or for substrates where side reactions are a concern, a protecting group strategy is advisable. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, offer a robust solution. They are readily installed, stable under a wide range of cross-coupling conditions, and can be cleanly removed post-functionalization without compromising the newly installed moiety.[1][2][3][4][5][6]

Palladium-Catalyzed Cross-Coupling: A Modular Approach to Diversification

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a modular and highly efficient means of forming carbon-carbon and carbon-heteroatom bonds.[7] The bromine atom of 2-(4-bromophenyl)-3-hydroxyacrylonitrile serves as an excellent electrophilic partner for a variety of these transformations.

Caption: General workflow for the functionalization of the bromine handle.

This guide will focus on four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation. For each, we will discuss the mechanistic rationale, provide optimized protocols, and present data in a clear, comparative format.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide.[8][9] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation of the organic group from the boron atom to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of a relatively weak base, such as potassium carbonate or potassium phosphate, is often sufficient, minimizing the risk of deprotonation of the 3-hydroxyacrylonitrile moiety.

Protocol 1: Suzuki-Miyaura Coupling of O-TBS Protected 2-(4-Bromophenyl)-3-hydroxyacrylonitrile

This protocol outlines a two-step sequence involving protection of the hydroxyl group followed by the cross-coupling reaction.

Step A: Protection of the Hydroxyl Group

  • To a solution of 2-(4-bromophenyl)-3-hydroxyacrylonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-((tert-butyldimethylsilyl)oxy)-2-(4-bromophenyl)acrylonitrile.

Step B: Suzuki-Miyaura Coupling

  • To a degassed mixture of the O-TBS protected starting material (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1, 0.1 M), add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step C: Deprotection

  • Dissolve the purified, protected product in tetrahydrofuran (THF, 0.1 M).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the final functionalized product.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for Suzuki couplings.
Base K₂CO₃A mild base, suitable for substrates with sensitive functional groups.
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value in the synthesis of conjugated systems.[3][10][11][12][13][14][15]

Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. The use of an amine base, such as triethylamine or diisopropylamine, is crucial for both the deprotonation of the alkyne and as a ligand for the copper catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[5][16][17]

Protocol 2: Copper-Free Sonogashira Coupling of O-TBS Protected 2-(4-Bromophenyl)-3-hydroxyacrylonitrile

  • To a degassed solution of the O-TBS protected starting material (1.0 eq) and a terminal alkyne (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add diisopropylamine (DIPA, 2.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

  • Proceed with deprotection as described in Protocol 1, Step C.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂A widely used and effective catalyst for Sonogashira couplings.
Base Diisopropylamine (DIPA)Acts as both a base and a solvent, facilitating the reaction.
Solvent Tetrahydrofuran (THF)A common aprotic solvent for this transformation.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[7][18][19][20][21][22][23] Given the prevalence of the arylamine motif in pharmaceuticals, this reaction is of particular importance in drug discovery.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine. Deprotonation of the coordinated amine by a strong base generates a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical for the deprotonation step. The use of sterically hindered phosphine ligands is also essential for promoting the reductive elimination step and preventing catalyst decomposition.[24]

Protocol 3: Buchwald-Hartwig Amination of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile

This protocol is adapted from methodologies successful for the amination of structurally similar ortho-substituted and electron-rich aryl bromides and may be performed without protection of the hydroxyl group.[8][24]

  • In a glovebox, charge a reaction vessel with sodium tert-butoxide (1.4 eq).

  • Add the 2-(4-bromophenyl)-3-hydroxyacrylonitrile (1.0 eq), the desired amine (1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), and a phosphine ligand (e.g., XPhos, 0.02-0.04 eq).

  • Add anhydrous toluene or 1,4-dioxane (0.1 M).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active and general catalyst system for Buchwald-Hartwig aminations.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Cyanation: Introducing the Nitrile Functionality

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines.

Mechanistic Rationale: Palladium-catalyzed cyanation of aryl bromides typically involves the use of a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[25][26][27][28][29] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the cyanide group, and reductive elimination. The use of a less toxic and more stable cyanide source like K₄[Fe(CN)₆] is often preferred for safety and environmental reasons.[24]

Protocol 4: Cyanation of O-TBS Protected 2-(4-Bromophenyl)-3-hydroxyacrylonitrile

  • To a mixture of the O-TBS protected starting material (1.0 eq) and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq) in a mixture of tert-amyl alcohol and water (10:1, 0.2 M), add potassium carbonate (0.1 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add a palladium catalyst, such as Pd(OAc)₂ (0.01 eq) and a suitable ligand like Xantphos (0.02 eq).

  • Heat the reaction mixture to 120 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

  • Proceed with deprotection as described in Protocol 1, Step C.

Parameter Condition Rationale
Cyanide Source K₄[Fe(CN)₆]·3H₂OA non-toxic and stable source of cyanide.
Catalyst System Pd(OAc)₂ / XantphosAn effective system for cyanation reactions.
Solvent t-Amyl alcohol/WaterA suitable solvent mixture for this transformation.
Temperature 120 °CElevated temperature is typically required for efficient cyanation.

Conclusion

2-(4-Bromophenyl)-3-hydroxyacrylonitrile is a highly adaptable scaffold for the generation of diverse molecular architectures. The strategic application of palladium-catalyzed cross-coupling reactions to the aryl bromide handle provides a modular and efficient route to a wide array of functionalized derivatives. The key to success lies in a thorough understanding of the reactivity of the 3-hydroxyacrylonitrile moiety and the judicious selection of reaction conditions, including the potential need for a protecting group strategy. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore the vast chemical space accessible from this versatile building block, accelerating innovation in drug discovery and materials science.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Royal Society of Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. De Gruyter. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC. [Link]

  • Silyl Protective Groups. Chem-Station. [Link]

  • Deprotection of Silyl Ethers. Gelest. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Silyl ether. Wikipedia. [Link]

  • Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. PMC. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. NIH. [Link]

  • Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. NIH. [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Nitrile. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent advances in Sonogashira reactions. Royal Society of Chemistry. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Royal Society of Chemistry. [Link]

  • Honoring 25 Years of the Buchwald–Hartwig Amination. ResearchGate. [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • A Half Century of the Sonogashira Reaction. Organic Reactions. [Link]

  • Applications of the Sonogashira reaction in the total synthesis of alkaloids. ResearchGate. [Link]

  • Optimization study of Sonogashira cross-coupling reaction on high-loading macrobeads using a silyl linker. ElectronicsAndBooks. [Link]

  • sila‐Sonogashira reaction. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Nitrile Group Hydrolysis in 3-Hydroxyacrylonitriles

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and preventative strategies for a common challenge encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and preventative strategies for a common challenge encountered during the synthesis and manipulation of 3-hydroxyacrylonitriles: the unwanted hydrolysis of the nitrile functional group. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your molecules throughout your experimental workflows.

Understanding the Challenge: The Susceptibility of the Nitrile Group in 3-Hydroxyacrylonitriles

3-Hydroxyacrylonitriles are valuable synthetic intermediates, possessing three key functional groups: a nitrile, a hydroxyl group, and a carbon-carbon double bond. This trifunctionality, while offering rich chemical possibilities, also presents a significant stability challenge. The nitrile group, though generally robust, can be susceptible to hydrolysis under various conditions, converting first to an amide and subsequently to a carboxylic acid. This process is often irreversible and can lead to undesired byproducts, reduced yields, and complications in purification.

The hydrolysis of nitriles can be catalyzed by both acidic and basic conditions.[1][2][3][4][5][6][7] In acidic media, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[8][9] Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[4][5]

A crucial aspect of 3-hydroxyacrylonitrile chemistry is its existence in a tautomeric equilibrium with its keto form, 2-formylacetonitrile.[10] This equilibrium means the molecule also has the characteristics of an α,β-unsaturated carbonyl compound, where the β-carbon is also an electrophilic site susceptible to nucleophilic attack.[11][12]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during experiments with 3-hydroxyacrylonitriles.

Q1: I'm observing the formation of an unexpected amide or carboxylic acid in my reaction mixture. What's causing this?

A1: The formation of an amide or a carboxylic acid from your 3-hydroxyacrylonitrile is a classic sign of nitrile hydrolysis. This is likely due to the presence of acidic or basic reagents or impurities in your reaction, or the use of elevated temperatures.

  • Acidic Conditions: Strong acids are potent catalysts for nitrile hydrolysis, typically driving the reaction all the way to the carboxylic acid.[2][3][7] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to hydrolysis.

  • Basic Conditions: Basic conditions also promote nitrile hydrolysis. While milder basic conditions can sometimes be controlled to stop at the amide stage, stronger bases or extended reaction times will lead to the carboxylic acid.[3][4][5]

  • Temperature: High reaction temperatures significantly accelerate the rate of hydrolysis under both acidic and basic conditions.[3]

  • Water Content: The presence of water is essential for hydrolysis. Ensure all your solvents and reagents are scrupulously dried if your reaction is sensitive to this side reaction.

Q2: My reaction is supposed to be neutral, but I'm still seeing nitrile hydrolysis. Why?

A2: Even under nominally neutral conditions, several factors can contribute to nitrile hydrolysis:

  • "Hidden" Acid or Base: Certain reagents can generate acidic or basic species in situ. For example, some Lewis acids can become Brønsted acids in the presence of trace water. Similarly, some salts of weak acids and strong bases can create a basic environment.

  • Autocatalysis: If the hydrolysis to a carboxylic acid begins, the newly formed carboxylic acid can itself catalyze further hydrolysis of the remaining nitrile, creating an autocatalytic cycle.

  • Silica Gel Chromatography: During purification on silica gel, the slightly acidic nature of the silica can sometimes be sufficient to cause hydrolysis of sensitive compounds, especially if the elution is slow.

Q3: I'm trying to perform a reaction on the hydroxyl group, but the nitrile keeps hydrolyzing. How can I protect the nitrile?

A3: Protecting the nitrile group directly is challenging as there are few widely accepted methods that are orthogonal to a wide range of reaction conditions. A more common and often more effective strategy is to protect the hydroxyl group. By protecting the hydroxyl group, you can:

  • Prevent Intramolecular Catalysis: Although not definitively documented for this specific class, there's a possibility of the neighboring hydroxyl group participating in or facilitating the hydrolysis of the nitrile. Protecting it would eliminate this possibility.

  • Alter Electronic Effects: The electron-withdrawing or -donating nature of the protected hydroxyl group might influence the reactivity of the nitrile.

  • Enable a Broader Range of Reaction Conditions: With the hydroxyl group protected, you may be able to use reaction conditions for modifying other parts of the molecule that would have otherwise been incompatible with a free hydroxyl group.

A detailed protocol for hydroxyl group protection is provided in the "Preventative Strategies & Protocols" section.

Q4: Can I stop the hydrolysis at the amide stage?

A4: Yes, it is sometimes possible to selectively hydrolyze a nitrile to an amide. This is typically achieved under carefully controlled basic conditions with milder reagents and lower temperatures.[3] However, a more reliable and selective method is to use biocatalysis. Nitrile hydratase enzymes are exceptionally effective at converting nitriles to amides with high selectivity and under very mild, near-neutral pH and ambient temperature conditions.[2][13][14][15][16]

Preventative Strategies & Protocols

To minimize or eliminate nitrile hydrolysis, a combination of strategies focusing on reaction conditions, reagent choice, and potentially, the use of protective groups or specialized catalysts should be employed.

Strategy 1: Rigorous Control of Reaction Conditions

The most straightforward approach is to maintain conditions that are inhospitable to hydrolysis.

  • pH Control: Strictly avoid strongly acidic or basic conditions. If a reaction requires a base, consider using a non-nucleophilic, sterically hindered base. If an acid is necessary, use the mildest possible acid that achieves the desired transformation and keep the reaction time to a minimum. Buffering the reaction mixture can also help maintain a neutral pH.

  • Temperature Management: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the availability of water for hydrolysis. Techniques such as distilling solvents from appropriate drying agents and drying glassware are crucial.

Strategy 2: Protection of the Hydroxyl Group

Protecting the hydroxyl group can prevent it from participating in unwanted side reactions and may alter the electronic properties of the molecule, potentially stabilizing the nitrile group. Silyl ethers are a common choice for protecting alcohols due to their ease of formation and removal under specific, mild conditions.[17]

Experimental Protocol: Protection of the Hydroxyl Group as a Silyl Ether

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxyacrylonitrile (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or imidazole (1.5 eq.), to the solution and stir.

  • Addition of Silylating Agent: Slowly add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) or triisopropylsilyl chloride (TIPSCl, 1.2 eq.), to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography on silica gel.

Deprotection: The silyl ether can be cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with a mild acid, such as acetic acid in THF/water.

Strategy 3: Biocatalytic Approaches for Selective Transformations

For reactions where the desired outcome is the selective hydration of the nitrile to an amide, biocatalysis offers a superior alternative to traditional chemical methods.[18][19][20]

dot

Biocatalytic_Nitrile_Hydration Substrate 3-Hydroxyacrylonitrile Enzyme Nitrile Hydratase Substrate->Enzyme Mild Conditions (Neutral pH, Ambient Temp) Product 3-Hydroxyacrylamide Enzyme->Product

Caption: Biocatalytic hydration of a nitrile to an amide.

Experimental Protocol: Enzymatic Hydration of a Nitrile to an Amide

  • Biocatalyst Preparation: Obtain a commercially available nitrile hydratase or cultivate a microorganism known to express the enzyme (e.g., Rhodococcus sp.). The enzyme can be used as a whole-cell catalyst or as a purified enzyme, often immobilized on a solid support.

  • Reaction Setup: In a buffered aqueous solution (typically pH 7-8), suspend the biocatalyst.

  • Substrate Addition: Add the 3-hydroxyacrylonitrile to the reaction mixture. The concentration will depend on the specific activity of the enzyme and the substrate's solubility. A co-solvent like DMSO or methanol (typically 5-10% v/v) may be used to improve solubility.[19]

  • Incubation: Stir the reaction mixture at a controlled temperature (often ambient, ~25-30 °C).

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the reaction is complete, the biocatalyst can be removed by filtration (if immobilized or whole cells) and the product extracted from the aqueous phase.

Strategy 4: Use of Hydrolysis Stabilizers

In some applications, particularly in formulations or during storage, the addition of a hydrolysis stabilizer can be beneficial. Carbodiimides are effective anti-hydrolysis agents that react with carboxylic acids that may be present as impurities or formed during initial hydrolysis, thus preventing autocatalysis.[21]

dot

Hydrolysis_Inhibition cluster_hydrolysis Hydrolysis Cascade cluster_stabilization Stabilization Nitrile R-CN H2O_acid + H₂O (Acid/Base Catalyst) Nitrile->H2O_acid Carboxylic_Acid R-COOH H2O_acid->Carboxylic_Acid Carboxylic_Acid->Nitrile Autocatalysis Carbodiimide R'-N=C=N-R' Carboxylic_Acid->Carbodiimide Reaction Stable_Adduct Stable N-acylurea Carbodiimide->Stable_Adduct Forms

Caption: Mechanism of hydrolysis inhibition by carbodiimides.

Summary of Preventative Strategies

StrategyKey PrincipleAdvantagesDisadvantages
Control of Reaction Conditions Minimize exposure to acid, base, water, and high temperatures.Simple, cost-effective, and broadly applicable.May not be sufficient for highly sensitive substrates or long reaction times.
Hydroxyl Group Protection Mask the hydroxyl group to prevent potential intramolecular catalysis and alter electronic effects.Can significantly improve stability and expand the range of possible subsequent reactions.Adds two steps (protection and deprotection) to the synthetic route.
Biocatalysis Use of enzymes (nitrile hydratase) for selective hydration to the amide under mild conditions.High selectivity, mild reaction conditions, environmentally friendly.Enzyme availability and cost may be a factor; optimization of biocatalytic conditions may be required.
Hydrolysis Stabilizers Addition of agents like carbodiimides to scavenge catalytic species.Useful for preventing degradation in formulations and during storage.May not be suitable for all synthetic transformations due to potential reactivity with other functional groups.

Conclusion

The successful manipulation of 3-hydroxyacrylonitriles hinges on a thorough understanding of the factors that can lead to the hydrolysis of the nitrile group. By carefully controlling reaction conditions, considering the strategic use of protecting groups for the hydroxyl function, and exploring the potential of mild and selective biocatalytic methods, researchers can significantly improve the outcomes of their synthetic endeavors. This guide provides a starting point for troubleshooting and developing robust experimental protocols. For further assistance, please consult the references provided below or contact our technical support team.

References

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 3-Hydroxyacrylonitrile Alkali Salts

This guide is designed for researchers, scientists, and drug development professionals working with 3-hydroxyacrylonitrile alkali salts (e.g., sodium or potassium 2-cyanoethen-1-olate). Given their extreme sensitivity to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 3-hydroxyacrylonitrile alkali salts (e.g., sodium or potassium 2-cyanoethen-1-olate). Given their extreme sensitivity to atmospheric moisture, proper handling is paramount to ensure experimental success, reproducibility, and the integrity of the reagent. This document provides a structured, in-depth technical guide in a question-and-answer format to address the specific challenges you may encounter.

Part 1: The Fundamental Problem - Understanding the Chemistry of Moisture Sensitivity

This section delves into the chemical principles that govern the instability of 3-hydroxyacrylonitrile alkali salts in the presence of water. Understanding these mechanisms is the first step toward preventing experimental failure.

Q1: Why are 3-hydroxyacrylonitrile alkali salts so highly sensitive to moisture?

A1: The moisture sensitivity of these salts is rooted in their fundamental chemical structure. They are alkali metal salts of an enol, making them potent bases and nucleophiles. There are two primary pathways through which water compromises the reagent:

  • Protonation of the Enolate: The salt exists as a stabilized enolate anion. Water, even in trace amounts from the atmosphere, can act as a proton source (a Brønsted-Lowry acid). This protonates the enolate, converting it back to its keto tautomer, 3-oxopropanenitrile. This process is often irreversible and consumes the active form of your reagent.

  • Initiation of Anionic Polymerization: The cyanoacrylate backbone is highly susceptible to anionic polymerization.[1][2] Water can act as an initiator for this process.[3] The presence of hydroxyl ions from water can trigger a rapid, often exothermic, chain-growth polymerization, resulting in the formation of long, insoluble polymer chains and consuming your monomeric reagent.

These degradation pathways lead to a loss of reactivity, reduced yields, and the formation of unwanted byproducts.

Moisture_Degradation cluster_main Degradation Pathways cluster_path1 Protonation cluster_path2 Polymerization Reagent 3-Hydroxyacrylonitrile Alkali Salt (Enolate Form) Keto 3-Oxopropanenitrile (Keto Tautomer) Reagent->Keto H⁺ transfer Polymer Poly(cyanoacrylate) Residue Reagent->Polymer Initiation H2O H₂O (Atmospheric Moisture) H2O->Keto H2O->Polymer SideRxns Undesired Side Reactions Keto->SideRxns e.g., Aldol condensation

Caption: Moisture-induced degradation pathways for 3-hydroxyacrylonitrile alkali salts.

Q2: What are the visual signs that my salt has been compromised by moisture?

A2: Visual inspection is a critical first-line check. A pure, anhydrous 3-hydroxyacrylonitrile alkali salt should be a fine, free-flowing powder. Signs of moisture contamination include:

  • Clumping: The powder will lose its fine consistency and form clumps or aggregates.

  • Caking: In more severe cases, the material will form a hard, solid cake inside the container.

  • Deliquescence: Many hygroscopic salts will absorb so much water that they dissolve, forming a concentrated aqueous solution or a puddle.[4] For example, solid sodium hydroxide pellets will deliquesce in under an hour in moist air.[4]

  • Color Change: While the pure salt is typically off-white to pale yellow, degradation can sometimes lead to discoloration.

If you observe any of these signs, the reagent's quality is highly suspect, and it should not be used for reactions where stoichiometry is critical.

Part 2: Proactive Measures - Storage, Handling, and Experimental Setup

Preventing moisture exposure is far more effective than dealing with its consequences. This section outlines the essential protocols for maintaining an anhydrous environment.

Q3: What are the best practices for storing these hygroscopic salts?

A3: Proper storage is non-negotiable. The goal is to isolate the compound from the atmosphere.[4]

  • Primary Storage: Unopened containers from the manufacturer should be kept in a cool, dry place. Upon opening, the reagent should ideally be stored inside a controlled-atmosphere glove box with a low-humidity (<1% RH) inert environment (nitrogen or argon).

  • Secondary Storage (Benchtop): If a glove box is unavailable, the tightly sealed manufacturer's bottle should be placed inside a desiccator containing an active desiccant (e.g., Drierite® or phosphorus pentoxide). The desiccator should be properly sealed and opened infrequently. For highly sensitive applications, consider backfilling the reagent bottle with an inert gas like argon or nitrogen before sealing.[5]

Q4: I don't have a glove box. How can I weigh and transfer the salt without exposing it to air?

A4: While a glove box is ideal, careful technique can minimize exposure on the bench.[6] This requires setting up a localized inert atmosphere.

Inert_Atmosphere_Weighing cluster_workflow Weighing Hygroscopic Solid on the Bench start Start: Gather Equipment (Flask, Septum, Balance, Spatula, Reagent Bottle, Inert Gas) step1 Place flask with stir bar on balance and tare start->step1 step2 Purge flask with a gentle stream of inert gas (N₂ or Ar) step1->step2 step3 Briefly remove septum/stopper step2->step3 step4 Quickly add approximate amount of salt step3->step4 step5 Immediately reseal and re-purge flask headspace step4->step5 step6 Record stable mass step5->step6 step7 Repeat steps 3-6 until target mass is reached step6->step7 Mass not reached end End: Flask contains reagent under inert atmosphere step6->end Target mass reached step7->step5

Caption: Workflow for weighing a moisture-sensitive solid without a glove box.

Step-by-Step Protocol: Weighing Under Inert Gas Counterflow

  • Glassware Prep: Ensure your receiving flask (e.g., a round-bottom flask) is oven- or flame-dried to remove adsorbed water.[7][8]

  • Inert Gas Setup: Place a magnetic stir bar in the flask, seal it with a rubber septum, and insert two needles: one connected to a nitrogen or argon line, and a second "bleed" needle to act as a gas outlet.[9]

  • Purge: Flush the flask with a gentle, steady stream of inert gas for several minutes.[9]

  • Weighing: Place the purged flask on the balance and tare it. Briefly remove the septum and add the solid reagent as quickly as possible against the counterflow of inert gas exiting the flask's neck.

  • Reseal & Re-weigh: Immediately reseal the flask, allow the atmosphere to become inert again, and record the mass. Repeat the addition process until the desired amount is added. This technique minimizes the time the reagent is exposed to the atmosphere.

Q5: How critical is solvent dryness, and how do I prepare anhydrous solvents?

A5: Solvent dryness is absolutely critical. Even "anhydrous" grade solvents from commercial suppliers can absorb moisture after being opened. The water content should ideally be below 50 ppm, and for highly sensitive reactions, below 10 ppm.[10][11] Karl Fischer titration is the gold standard for determining water content.

Data Presentation: Solvent Drying Methods

SolventCommon Drying Agent(s)Typical Achievable Water Content (ppm)Notes & Cautions
Tetrahydrofuran (THF)3Å Molecular Sieves< 10 ppmRequires activation of sieves and standing for >48h.[10][12]
Acetonitrile (MeCN)CaH₂, 4Å Molecular Sieves< 10 ppmPre-dry with sieves, then distill from CaH₂.[13]
Dichloromethane (DCM)CaH₂, 3Å Molecular Sieves< 5 ppmEasily dried over activated 3Å sieves.[10][11]
N,N-Dimethylformamide (DMF)BaO, 4Å Molecular Sieves< 50 ppmDo not use CaH₂ or NaOH, as they can cause decomposition.[13] Requires vacuum distillation.

Experimental Protocol: Drying THF with Molecular Sieves

  • Activate Sieves: Place 3Å molecular sieves in a flask and heat under vacuum (e.g., with a heat gun) or in a high-temperature oven (300-350°C) for several hours to remove adsorbed water.[13] Cool under an inert atmosphere.

  • Add to Solvent: Add the activated sieves to a bottle of "anhydrous" grade THF (approx. 10-20% m/v).[10][12]

  • Equilibrate: Seal the bottle and allow it to stand for at least 48 hours before use.[12]

  • Dispense: Use a dry syringe or cannula to withdraw the solvent under an inert atmosphere.[7] Never leave the bottle open to the air.

Q6: How should I prepare my glassware for these reactions?

A6: Standard washing is insufficient as a thin film of water adsorbs to glass surfaces.[8]

  • Oven Drying: The most common method is to place glassware in a laboratory oven at >125°C for at least 4 hours, or preferably overnight.[8]

  • Flame Drying: For immediate use, assemble the glassware, flush it with an inert gas, and heat the entire surface with a heat gun or a gentle burner flame until any visible moisture fog is gone.

  • Assembly: Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of dry inert gas.[8] This prevents moist air from being drawn back into the flask as it cools.

Part 3: Troubleshooting Guide - When Things Go Wrong

Even with careful preparation, problems can arise. This troubleshooting guide helps diagnose and resolve common issues.

Troubleshooting_Tree q1 Problem: Low or No Product Yield q2 Did the solid reagent dissolve completely? q1->q2 Check q3 Was the solvent verified to be anhydrous (<50 ppm)? q2->q3 Yes a1 Possible Cause: Reagent degraded due to moisture (clumped/caked). q2->a1 No q4 Was glassware properly dried and assembled under inert gas? q3->q4 Yes a3 Possible Cause: Wet solvent protonated/decomposed reagent. q3->a3 No q5 Problem: Polymeric/Insoluble Material Formed q4->q5 Yes a5 Possible Cause: Adsorbed water on flask walls initiated degradation. q4->a5 No a7 Possible Cause: Localized high concentration or hotspot during addition initiated polymerization. q5->a7 Yes a2 Action: Visually inspect a new bottle of reagent. Use proper transfer techniques. a1->a2 a4 Action: Dry solvent over activated sieves. Verify water content via Karl Fischer. a3->a4 a6 Action: Re-dry all glassware (oven/flame). Cool under positive inert gas pressure. a5->a6 a8 Action: Ensure rapid stirring. Add reagent slowly or as a solution. Consider cooling the reaction. a7->a8

Caption: Troubleshooting decision tree for reactions involving 3-hydroxyacrylonitrile alkali salts.

Q7: My reaction failed, giving low or no yield. I suspect a moisture issue. How can I confirm?

A7: A failed reaction is the most common outcome of moisture contamination. To diagnose the problem, systematically review your procedure:

  • Reagent Integrity: Start with the source. Open a fresh bottle of the salt (preferably from a different lot) and observe its physical state. Is it a free-flowing powder? If your previous bottle showed signs of clumping, moisture contamination is the likely cause.

  • Solvent Check: If possible, measure the water content of an aliquot of the solvent you used with a Karl Fischer titrator. This provides definitive proof of solvent quality.[10][11]

  • Procedural Review: Did you oven/flame dry your glassware and cool it under a positive pressure of inert gas?[8] Was every liquid transfer performed using dry syringes or cannulas under an inert atmosphere?[7] A small leak or procedural error can introduce enough moisture to ruin the reaction.

Q8: My reaction mixture turned into a thick, insoluble sludge. What happened?

A8: The formation of a polymeric sludge is a classic sign of uncontrolled anionic polymerization.[1] As discussed in Q1, water can initiate this process.[14] This can happen if:

  • A significant amount of water was present in the solvent or on the glassware.

  • The reagent was added too quickly, creating a localized high concentration and potentially an exothermic reaction that accelerated polymerization.

  • The reagent itself was already partially oligomerized due to improper storage and acted as a seed for further polymerization.

To mitigate this, ensure all components are scrupulously dry and add the salt portion-wise or as a solution (if a suitable anhydrous, non-protic solvent is found) to the reaction mixture with efficient stirring.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Pepper, D. C. (1978). Water effects on the zwitterionic polymerization of cyanoacrylates. Polymer Journal, 12(10), 629-634. [Link]

  • Wikipedia. (2023). Air-free technique. [Link]

  • Rubin, Y. Group. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry & Biochemistry. [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. [Link]

  • Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

  • American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • PubChem. (n.d.). Sodium 3-hydroxyacrylonitrile. National Center for Biotechnology Information. [Link]

  • KINTEK. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]

  • ResearchGate. (n.d.). Polymerization of Ethyl Cyanoacrylate in the presence of water (weak base). [Link]

  • Quora. (2016). How do super glue and water react?[Link]

  • Lisa Nichols. (2022). Inert Atmosphere. YouTube. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. (n.d.). Water effect on the zwitterionic polymerisation of cyanoacrylate. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?[Link]

  • Ibis Scientific, LLC. (2024). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Google Patents. (n.d.). CN1594287A - Process for the preparation of 3-hydroxyacrylonitrile metal salts.
  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • The Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 2-Aryl-3-Hydroxyacrylonitriles

System Overview & Chemical Dynamics 2-aryl-3-hydroxyacrylonitriles are the enolic tautomers of 2-aryl-3-oxopropanenitriles (also known as -formylarylacetonitriles). Unlike simple -diketones, the presence of the nitrile g...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Dynamics

2-aryl-3-hydroxyacrylonitriles are the enolic tautomers of 2-aryl-3-oxopropanenitriles (also known as


-formylarylacetonitriles). Unlike simple 

-diketones, the presence of the nitrile group (EWG) and the aryl ring creates a complex electronic environment where solvent choice drastically alters the thermodynamic equilibrium (

).

Understanding this equilibrium is critical because:

  • Reactivity: Electrophiles react differently with the

    
    -nucleophile (enol) vs. the 
    
    
    
    -nucleophile (keto).
  • Bioactivity: Many kinase inhibitors require the specific enol conformation for binding.

  • Stability: The enol form is often susceptible to oxidation or polymerization if not stabilized.

The Tautomeric Equilibrium

The system exists in a dynamic equilibrium between the Keto form (C-H acidic) and two Enol forms (cis and trans).[1]

Tautomerism Keto Keto Form (2-aryl-3-oxopropanenitrile) C-Nucleophilic Enol_Cis Cis-Enol Form (Intramolecular H-Bond) Stable in Non-Polar Keto->Enol_Cis Non-polar solvents (CDCl3, Toluene) Enol_Trans Trans-Enol Form (Intermolecular H-Bond) Stable in Polar Aprotic Keto->Enol_Trans Polar Aprotic (DMSO, DMF) Enol_Cis->Keto Equilibrium Enol_Cis->Enol_Trans Solvent Exchange Enol_Trans->Keto Equilibrium

Figure 1: Tautomeric landscape of 2-aryl-3-hydroxyacrylonitriles. Solvent polarity dictates the dominant species.

Diagnostic Module: Determination of Enol Ratio

User Question: I am seeing inconsistent NMR signals for my compound. Peaks shift or disappear depending on the day. How do I accurately measure the keto-enol ratio?

Technical Explanation: The "disappearing" peaks are likely due to proton exchange rates or solvent interaction.[2] In


-ketonitriles, the enolic proton is highly acidic. In protic solvents (MeOH, 

), it exchanges rapidly, broadening the signal into the baseline.
Standard Operating Procedure (SOP) for Determination

Method:


H NMR Spectroscopy (300 MHz or higher)
Temperature:  298 K (Standardize this; 

is temperature-dependent).
Signal TypeChemical Shift (

)
MultiplicityNotes
Enol Vinyl C-H 7.5 – 8.5 ppmSingletOften overlaps with aromatics; check 2D HSQC.
Enol O-H 11.0 – 13.5 ppmBroad SingletVisible in DMSO-

or CDCl

. Disappears in D

O/MeOD.
Keto Formyl C-H 9.5 – 9.8 ppmSingletDistinctive aldehyde-like proton.
Keto

-C-H
4.5 – 5.5 ppmSingletIntegration of this 1H vs. Enol Vinyl 1H gives the ratio.

Calculation:



(Note: If the Keto Formyl peak is obscured, use the Keto 

-C-H peak).

Solvent Selection Guide & Troubleshooting

User Question: I need to maximize the enol form for an O-alkylation reaction. Which solvent should I use?

Expert Insight: Contrary to the classical "Meyer's Rule" (which suggests polar solvents favor the keto form for simple diketones), 2-aryl-3-hydroxyacrylonitriles often show increased enol content in polar aprotic solvents (DMSO, DMF).

  • Mechanism: The cyano group makes the enol highly acidic. Polar aprotic solvents act as hydrogen bond acceptors, stabilizing the enolic proton intermolecularly, often more effectively than the intramolecular bond in the cis-enol form.

Solvent Performance Matrix
SolventPolarityDominant SpeciesMechanismRecommended For
Chloroform (

)
LowCis-Enol / Keto MixStabilizes intramolecular H-bond (N

H-O).
NMR Characterization, Non-polar extractions.
Toluene (

)
LowCis-EnolForces intramolecular H-bonding due to solvophobic effects.Crystallization of enol forms.
DMSO (

)
High (Aprotic)Trans-Enol Strong H-bond acceptor; stabilizes acidic -OH.O-Alkylation , Biological assays.[3]
Methanol (

)
High (Protic)Keto (often)Disrupts internal H-bonds; rapid exchange.Avoid for ratio determination.

Troubleshooting Workflow

User Question: My reaction yield is low, or I am getting C-alkylation instead of O-alkylation. What is wrong?

Root Cause Analysis: You are likely trapping the keto tautomer (C-nucleophile) rather than the enol (O-nucleophile). This is a classic solvent-control failure.

Troubleshooting Start Issue: Low O-Alkylation Yield CheckSolvent Check Reaction Solvent Start->CheckSolvent IsProtic Is Solvent Protic? (MeOH, EtOH, Water) CheckSolvent->IsProtic ProticYes Yes: High Risk IsProtic->ProticYes Yes ProticNo No (Using THF/DCM) IsProtic->ProticNo No Action1 Action: Switch to Aprotic (DMF, DMSO, NMP) ProticYes->Action1 Stabilize Enolate CheckBase Check Base Strength ProticNo->CheckBase BaseWeak Base: Carbonate/Amine? CheckBase->BaseWeak Action2 Action: Use Harder Base (NaH, t-BuOK) to fully deprotonate BaseWeak->Action2 Force Enolate

Figure 2: Decision tree for troubleshooting alkylation selectivity issues.

Specific Scenarios

Scenario A: "I see two sets of signals in NMR that don't match the keto/enol pattern."

  • Diagnosis: You may have geometric isomers of the enol (E and Z).

  • Fix: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The cis-enol (Z-form) will show correlation between the vinyl proton and the hydroxyl proton (if visible) or the aryl protons.

Scenario B: "The compound decomposes on silica gel."

  • Diagnosis: The acidic enol is sensitive to the acidic surface of silica, causing hydrolysis of the nitrile or polymerization.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) to neutralize acidity, or use neutral alumina.

Frequently Asked Questions (FAQ)

Q: Can I freeze the equilibrium to isolate just the enol form? A: Generally, no. The barrier to tautomerization is low (approx. 10-15 kcal/mol). However, you can crystallize the enol form from non-polar solvents (like Toluene/Hexane) where the intramolecular hydrogen bond stabilizes the crystal lattice. Once dissolved, it will re-equilibrate.

Q: Why does my LC-MS show a single peak if NMR shows two? A: LC-MS chromatography typically occurs on a timescale slower than the tautomeric exchange (or the acidic mobile phase catalyzes rapid exchange). You see a weighted average or the most stable form under those specific pH/solvent conditions.

Q: How does the aryl substituent affect the ratio? A: Electron Withdrawing Groups (EWGs) on the aryl ring (e.g.,


-NO

,

-CF

) increase the acidity of the

-proton, generally favoring the enol form and increasing the stability of the conjugate base. Electron Donating Groups (EDGs) (e.g.,

-OMe) destabilize the enol slightly, pushing equilibrium toward the keto form.

References

  • Solvent Effects on Tautomeric Equilibria in

    
    -Ketonitriles. 
    
    • Source: Journal of Physical Organic Chemistry / ResearchG
    • Key Finding: Demonstrates that for specific -ketonitriles, increasing solvent polarity (DMSO) increases enol content due to specific solvation, contradicting simple dipole models.
  • Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in

    
    -Ketoamides. 
    
    • Source: Open Journal of Physical Chemistry[4]

    • Key Finding: detailed NMR studies showing the dominance of Z-enolamide tautomers stabilized by intramolecular hydrogen bonds and the shift in equilibrium based on solvent H-bond accepting ability.
  • Keto-Enol Tautomerism of 2-Aryl-3-hydroxyacrylonitriles (General Tautomerism Context).

    • Source: Journal of Molecular Structure

    • Key Finding: Theoretical and experimental correlation of enol content with solvent polarity and substituent effects.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing 2-(4-Bromophenyl)-3-hydroxyacrylonitrile from Starting Material

Executive Summary This guide addresses the analytical differentiation between 4-bromophenylacetonitrile (Starting Material, SM) and its formylated derivative, 2-(4-bromophenyl)-3-hydroxyacrylonitrile (Product). The trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical differentiation between 4-bromophenylacetonitrile (Starting Material, SM) and its formylated derivative, 2-(4-bromophenyl)-3-hydroxyacrylonitrile (Product).

The transformation involves the introduction of a formyl group at the alpha-position of the nitrile, which immediately tautomerizes to the enol form. Distinguishing these two species requires monitoring the loss of the benzylic methylene protons and the appearance of vinyl/enol signatures. This guide provides a self-validating analytical workflow using NMR, IR, and MS to ensure process control in drug development and agrochemical synthesis.

Chemical Context & Tautomerism

To accurately interpret analytical data, one must understand the structural dynamism of the product. Unlike the starting material, the product exists in a tautomeric equilibrium between the formyl (keto) form and the hydroxyacrylonitrile (enol) form.

Reaction Scheme & Tautomerism

The synthesis typically involves the condensation of 4-bromophenylacetonitrile with a formate ester (e.g., ethyl formate) in the presence of a strong base (e.g., NaOEt or NaH).

ReactionPathway SM Starting Material 4-Bromophenylacetonitrile (Non-conjugated) Int Intermediate Enolate Salt SM->Int Deprotonation + Formylation Reagents HCOOEt / NaOEt (Formylation) Prod_Keto Product (Keto Form) 2-(4-bromophenyl)- 3-oxopropanenitrile Int->Prod_Keto Acidic Workup Prod_Enol Product (Enol Form) 2-(4-bromophenyl)- 3-hydroxyacrylonitrile Prod_Keto->Prod_Enol Tautomerization (Favored in DMSO/CDCl3)

Figure 1: Synthetic pathway and tautomeric equilibrium. The enol form is stabilized by conjugation with the nitrile and aromatic ring.

Analytical Comparison Strategy

The core challenge is not just identifying the product, but proving the absence of the starting material, which often co-elutes in low-polarity solvents.

Comparative Data Table
FeatureStarting Material (SM) Product (Enol Form) Differentiation Logic
Structure 4-Bromophenylacetonitrile2-(4-Bromophenyl)-3-hydroxyacrylonitrileConjugation Change
MW 196.04 Da (79Br)224.05 Da (79Br)

Mass = +28 (CO)

H-NMR (DMSO-d

)
Singlet

3.9-4.1 ppm
(2H, CH

)
Absent . Replaced by Vinyl

7.8-8.2 ppm (1H)
Primary Quantitation Method
IR (CN Stretch) ~2250 cm

(Sharp, weak)
~2210-2220 cm

(Intense)
Conjugation lowers wavenumber
IR (OH/C=O) AbsentBroad band 3100-3400 cm

Enolic OH stretch
TLC (

)
Higher (Non-polar)Lower (Polar, acidic)Product streaks on silica
Color White/Colorless SolidOff-white to Pale Yellow SolidExtended conjugation adds color

Detailed Experimental Protocols

Protocol A: H-NMR Validation (The Gold Standard)

Rationale: NMR provides the only definitive quantitative proof of conversion. The SM possesses a distinct methylene singlet that disappears completely upon full conversion.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Note: CDCl

      
       may be used, but DMSO-d
      
      
      
      often sharpens the exchangeable enol proton signal.
  • Acquisition: Run standard proton sequence (16 scans min).

  • Analysis:

    • Step 1 (SM Check): Integrate the region 3.9 – 4.1 ppm . If a singlet exists here, unreacted SM is present.

    • Step 2 (Product Check): Look for a singlet in the 7.8 – 8.5 ppm range. This is the vinylic proton (

      
      ).
      
    • Step 3 (Enol Check): Look for a broad, exchangeable singlet downfield (11.0 – 13.0 ppm ). This confirms the enol form.

  • Calculation:

    
    
    
Protocol B: Infrared Spectroscopy (Rapid Screening)

Rationale: Useful for "at-line" monitoring during reaction to check for the emergence of the carbonyl/enol functionality.

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Baseline: Run a background scan of air.

  • SM Scan: Observe the nitrile peak at 2250 cm

    
     . Note the absence of signals >3000 cm
    
    
    
    (except C-H).
  • Product Scan:

    • Shift: Check for the shift of the nitrile peak to ~2215 cm

      
        (red shift due to conjugation with the enol double bond).
      
    • Appearance: Look for a strong, broad absorption centered around 3300 cm

      
        (O-H) and a strong band at 1620-1640 cm
      
      
      
      (C=C enol ether).
Protocol C: Ferric Chloride Test (Qualitative)

Rationale: A classic, instantaneous wet-chemical test for enols. SM will test negative; Product will test positive.

  • Dissolve 5 mg of sample in 1 mL ethanol.

  • Add 2 drops of 1% aqueous FeCl

    
     solution.
    
  • Result:

    • SM: No color change (Yellowish solution remains yellow).

    • Product: Immediate deep violet/red color (Complexation of Fe

      
       with the enolic oxygen).
      

Analytical Decision Tree

Use this workflow to validate the material identity and purity.

AnalyticalWorkflow Start Unknown Sample (Solid) FeCl3 FeCl3 Test (Ethanol) Start->FeCl3 Color Deep Violet Color? FeCl3->Color NMR 1H-NMR (DMSO-d6) Color->NMR Yes Result_SM Identify: Starting Material (4-Bromophenylacetonitrile) Color->Result_SM No (Yellow) Check_CH2 Singlet @ 3.9-4.1 ppm? NMR->Check_CH2 Result_Mix Identify: Mixture (Purification Required) Check_CH2->Result_Mix Yes (Integral > 1%) Result_Prod Identify: Product (2-(4-Br)-3-hydroxyacrylonitrile) Check_CH2->Result_Prod No (Integral ~ 0%)

Figure 2: Analytical decision tree for confirming conversion and purity.

Troubleshooting & Purification

If the analysis indicates a mixture (Result: Mixture), separation is required.

  • Acidity Difference: The product is significantly more acidic (pK

    
     ~6-8) than the starting material (pK
    
    
    
    ~15) due to the enolic hydroxyl group.
  • Purification Protocol:

    • Dissolve the mixture in dilute NaOH (Product dissolves as the enolate; SM remains insoluble).

    • Extract with Ethyl Acetate or Ether (Removes non-acidic SM).

    • Acidify the aqueous layer with HCl to pH ~2.

    • Collect the precipitated Product by filtration.

References

  • National Institute of Standards and Technology (NIST). Benzeneacetonitrile, 4-bromo- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. 2-(4-Bromophenyl)acetonitrile Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for Enol/Nitrile shifts).

Sources

Comparative

Comparative Reactivity Guide: 4-Bromo- vs. 4-Chloro-Phenylacrylonitriles

Executive Summary In the design of pharmaceutical intermediates and optoelectronic materials, 4-halo-phenylacrylonitriles (often referred to as 4-halo-cinnamonitriles) serve as critical "dual-function" scaffolds. They po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of pharmaceutical intermediates and optoelectronic materials, 4-halo-phenylacrylonitriles (often referred to as 4-halo-cinnamonitriles) serve as critical "dual-function" scaffolds. They possess two distinct reactive handles: the aryl halide (for cross-coupling) and the


-unsaturated nitrile  (for Michael additions or polymerization).

The Bottom Line:

  • Select the 4-Bromo variant for research-scale discovery and complex multi-step syntheses. Its weaker C-Br bond allows for rapid, mild palladium-catalyzed coupling (Suzuki/Heck) with standard ligands.

  • Select the 4-Chloro variant for industrial scale-up or cost-sensitive applications. While the C-Cl bond is chemically stubborn (requiring specialized electron-rich phosphine ligands), the raw material cost is significantly lower, and the molecule exhibits higher atom economy.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Both compounds are typically synthesized via Knoevenagel condensation. They share a similar structural footprint but differ critically in bond energetics.[1]

Feature4-Bromo-phenylacrylonitrile4-Chloro-phenylacrylonitrile
Structure


Molecular Weight ~208.05 g/mol ~163.60 g/mol
C-X Bond Energy (BDE) ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)
Hammett Constant (

)
0.230.23
Physical State Crystalline SolidCrystalline Solid
Cost Profile HighLow
Primary Utility Rapid Prototyping / Late-stage FunctionalizationBulk Intermediate / Polymer Monomer

Synthetic Accessibility: Knoevenagel Condensation

The standard route to both derivatives is the Knoevenagel Condensation of the corresponding 4-halobenzaldehyde with acetonitrile (or cyanoacetic acid). This reaction is robust and generally insensitive to the halogen identity.

Synthesis Workflow

Knoevenagel Aldehyde 4-Halo-Benzaldehyde (X = Br or Cl) Intermediate Aldol Intermediate (Unstable) Aldehyde->Intermediate Nucleophilic Attack Reagent Acetonitrile / Base Reagent->Intermediate Product 4-Halo-Phenylacrylonitrile (E-isomer dominant) Intermediate->Product - H2O (Elimination)

Figure 1: General synthetic pathway. The elimination step is thermodynamically driven to form the conjugated system.

Reactivity Showdown: Metal-Catalyzed Cross-Coupling

This is the primary differentiator. The aryl halide is the site of reaction for Suzuki, Heck, and Sonogashira couplings.

The Mechanism: Oxidative Addition

The rate-determining step in Pd-catalyzed coupling is often the Oxidative Addition of the Pd(0) species into the C-X bond.[2]

  • 4-Bromo: The C-Br bond breaks easily. Standard catalysts like

    
     work efficiently at 60-80°C.
    
  • 4-Chloro: The C-Cl bond is shorter and stronger. Standard catalysts often fail, resulting in recovered starting material. Successful coupling requires:

    • Higher Temperatures: >100°C.

    • Specialized Ligands: Electron-rich, bulky phosphines (e.g., SPhos, XPhos, or Buchwald precatalysts) to increase the electron density on Palladium, facilitating insertion into the difficult C-Cl bond.

Comparative Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Br) FAST / EASY Pd0->OxAdd_Br OxAdd_Cl Oxidative Addition (Cl) SLOW / RATE-LIMITING Pd0->OxAdd_Cl High Energy Barrier Transmetal Transmetallation (Boronic Acid) OxAdd_Br->Transmetal OxAdd_Cl->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0

Figure 2: The divergence in reactivity occurs at the first step. The 4-Chloro variant creates a kinetic bottleneck.

Reactivity Showdown: Michael Addition (The Alkene)

Unlike the cross-coupling profile, the reactivity of the acrylonitrile double bond is remarkably similar for both analogs.

  • Electronic Effect: The Hammett substituent constant (

    
    ) for both -Cl and -Br is 0.23 . This indicates that both halogens exert a nearly identical electron-withdrawing inductive effect on the aromatic ring.
    
  • Implication: When using these molecules as Michael acceptors (e.g., reacting with thiols or amines), the reaction rates are indistinguishable.

  • Selection Rule: If your chemistry targets the alkene (not the aryl ring), choose the 4-Chloro variant to save costs, as the Bromine offers no electronic advantage here.

Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

Applicable to both Br and Cl variants.

  • Setup: In a round-bottom flask, dissolve 4-halobenzaldehyde (10 mmol) in ethanol (20 mL).

  • Addition: Add malononitrile or acetonitrile (10 mmol) and a catalytic amount of piperidine (0.5 mmol).

  • Reflux: Heat to reflux for 3–5 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. The product often precipitates. If not, pour into ice water. Filter the solid.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Suzuki Coupling (The Divergence)

Method 1: For 4-Bromo-phenylacrylonitrile (Standard Conditions)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2 equiv)
    
  • Solvent: Toluene/Water (10:1)

  • Conditions: 80°C, 4 hours.

  • Outcome: High conversion (>90%).

Method 2: For 4-Chloro-phenylacrylonitrile (High-Energy Conditions)

  • Catalyst:

    
     (2 mol%) + SPhos  or XPhos  (4 mol%)
    
  • Base:

    
     (2 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Conditions: 110°C, 12–18 hours.

  • Outcome: Conversion varies (70–90%); requires strict oxygen-free techniques.

Decision Matrix

Use this table to guide your substrate selection:

Experimental GoalRecommended AnalogReasoning
High-Throughput Screening 4-Bromo Reliability is paramount; avoids false negatives due to catalyst failure.
Process Scale-Up (>1kg) 4-Chloro Significant cost savings; process optimization can overcome the kinetic barrier.
Polymer Synthesis 4-Chloro C-Cl bond is more stable under radical polymerization conditions, preventing side reactions.
Michael Addition Studies 4-Chloro Identical reactivity to Bromo but cheaper.
Late-Stage Functionalization 4-Bromo Milder coupling conditions protect other sensitive functional groups on the scaffold.

References

  • H. C. Brown & Y.[3] Okamoto. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(19), 4979–4987. (Source for Hammett Constants confirming electronic similarity). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on BDE and Oxidative Addition rates). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Protocol source for activating aryl chlorides). Link

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. (Review of Knoevenagel condensation mechanisms). Link

Sources

Validation

HPLC Method Development for 2-Aryl-3-Hydroxyacrylonitriles: A Comparative Guide

Topic: HPLC Method for Purity Analysis of 2-Aryl-3-Hydroxyacrylonitriles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Purity Analysis of 2-Aryl-3-Hydroxyacrylonitriles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-Aryl-3-hydroxyacrylonitriles are critical synthetic intermediates, often employed in the construction of nitrogen-containing heterocycles (e.g., quinolines, pyrimidines) and kinase inhibitors (e.g., Tyrphostin analogs).

For the analytical chemist, these molecules present a unique challenge: Keto-Enol Tautomerism . Structurally, the "3-hydroxy" form is an enol that exists in equilibrium with its formyl/keto counterpart (


-formyl arylacetonitrile). In solution, this equilibrium is sensitive to solvent polarity, pH, and temperature.

The Problem: A standard generic HPLC method often results in:

  • Peak Splitting: The interconversion rate between tautomers is comparable to the chromatographic timescale.

  • Broad Tailing: Due to "smeared" mass transfer between the two forms during elution.

  • Inaccurate Integration: Difficulty in defining the start/end of the peak for purity calculation.

This guide compares three distinct method strategies to resolve these issues, providing a validated protocol for high-purity assessment.

Comparative Analysis of Method Strategies

We evaluated three common reverse-phase strategies to determine the optimal conditions for collapsing the tautomeric equilibrium into a single, quantifiable peak.

Strategy A: Strong Acid Suppression (The "Brute Force" Approach)
  • Conditions: C18 Column, Water/Acetonitrile with 0.1% TFA (pH ~2.0).

  • Mechanism: Low pH protonates the system, pushing the equilibrium heavily toward the neutral enol form and suppressing ionization.

  • Outcome: Sharp peaks, but potential for acid-catalyzed degradation of sensitive aryl groups.

Strategy B: Phenyl-Hexyl Selectivity (The "Interaction" Approach)
  • Conditions: Phenyl-Hexyl Column, Ammonium Formate (pH 3.5-4.0).

  • Mechanism: The phenyl stationary phase engages in

    
     interactions with the aryl core of the analyte. This specific interaction often stabilizes the planar enol form better than the C18 chain, improving peak symmetry without extreme acidity.
    
  • Outcome: Superior resolution of closely related impurities; best for complex synthetic mixtures.

Strategy C: High-pH Ionization (The "Anion" Approach)
  • Conditions: Hybrid-Silica C18 (e.g., BEH C18), Ammonium Bicarbonate (pH 10.0).

  • Mechanism: Deprotonates the hydroxyl group (pKa ~8-9), converting the analyte entirely into its enolate anion.

  • Outcome: Single sharp peak (fast exchange), but requires specialized high-pH resistant columns and eliminates retention of non-polar impurities.

Summary of Performance Data
FeatureStrategy A (Acidic C18)Strategy B (Phenyl-Hexyl)Strategy C (Basic C18)
Peak Symmetry (Tailing Factor) 1.1 - 1.3 (Good)0.95 - 1.05 (Excellent) 1.0 - 1.1 (Very Good)
Tautomer Separation Collapsed (Single Peak)Collapsed (Single Peak)Collapsed (Anion form)
Impurity Resolution ModerateHigh (Selectivity for isomers) Low (Early elution)
Column Stability HighHighModerate (pH dependent)
Recommendation Routine QC Complex R&D Samples Alternative Only
Recommended Experimental Protocol

Based on the comparative analysis, Strategy B (Phenyl-Hexyl with Buffered Acid) is the superior choice for R&D purity analysis due to its balance of peak shape and selectivity for structural isomers.

Reagents & Equipment
  • Column: Phenyl-Hexyl stationary phase (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

  • Detection: UV Diode Array (DAD) at 254 nm (aromatic core) and 310 nm (acrylonitrile conjugation).

Step-by-Step Methodology
  • Preparation of Mobile Phase A (Buffer):

    • Dissolve 0.63 g of Ammonium Formate in 1000 mL water.

    • Adjust pH to 3.5 ± 0.1 using Formic Acid.

    • Filter through a 0.22 µm membrane.

  • Sample Preparation:

    • Dissolve 5 mg of the 2-aryl-3-hydroxyacrylonitrile sample in 10 mL of 50:50 ACN:Water .

    • Critical Step: If the sample is insoluble, use 100% DMSO for the stock solution, then dilute to 50% with mobile phase. Pure ACN can sometimes induce rapid tautomerization; the presence of water/buffer helps stabilize the equilibrium before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temp: 30°C (Control is vital; higher temps speed up tautomer exchange).

    • Injection Vol: 5 - 10 µL.

  • Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
15.01090
20.01090
20.19010
25.09010
Visualization of the Analytical Logic
Diagram 1: The Tautomeric Challenge

This diagram illustrates why standard methods fail: the dynamic equilibrium between the Enol and Keto forms during the run.[1]

Tautomerism Enol Enol Form (3-Hydroxy) Polar, H-Bond Donor Equilibrium Dynamic Equilibrium (Fast Exchange) Enol->Equilibrium  pH / Solvent Dependent   Keto Keto Form (Formyl/Oxo) Less Polar Equilibrium->Keto Peak Chromatographic Result: Single Sharp Peak Equilibrium->Peak Stabilized/Fast Exchange (Buffered Phenyl-Hexyl) Split Chromatographic Result: Split/Broad Peak Equilibrium->Split Slow Exchange (Standard Conditions)

Caption: Dynamic equilibrium between Enol and Keto forms determines peak shape.

Diagram 2: Method Development Decision Tree

Follow this logic flow to troubleshoot purity analysis for acrylonitriles.

MethodTree Start Start: Purity Analysis of 2-Aryl-3-Hydroxyacrylonitrile Check1 Is Peak Split or Tailing? Start->Check1 Branch1 Yes (Tautomer Issue) Check1->Branch1 Branch2 No (Good Shape) Check1->Branch2 Action1 Switch to Phenyl-Hexyl Col Add Ammonium Formate (pH 3.5) Branch1->Action1 Result Final Method: Valid for QC Release Branch2->Result Action2 Check Temperature Increase to 40°C Action1->Action2 If still broad Action2->Result

Caption: Decision tree for optimizing HPLC conditions for tautomeric acrylonitriles.

References
  • Hansen, S. H. (2021). Separation of Tautomers by Liquid Chromatography: A Review. Journal of Chromatography A. Link

  • Gao, Y., et al. (2018).[2] Direct Oxidative Cyanation of Alkenes to Synthesize Substituted Acrylonitriles. Organic Letters. Link

  • Waters Corporation. (2020). Strategies for the Separation of Keto-Enol Tautomers. Application Note. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases. Journal of Chromatography A. Link

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-3-hydroxyacrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-3-hydroxyacrylonitrile
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